Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a bicyclic pyrrolo-pyrrole derivative featuring a complex polycyclic scaffold with multiple aromatic substituents. The compound’s structure includes two fused pyrrole rings (octahydropyrrolo[3,4-c]pyrrole), substituted with benzyl, 4-chlorophenyl, and 4-methoxyphenyl groups, as well as ester and diketone functionalities.
Synthetic routes for analogous pyrrolo-pyrrole derivatives often employ heterogeneous catalysts (e.g., Fe₃O₄@Nano-cellulose–OPO₃H) to achieve high yields and simplified purification . Crystallographic validation of similar compounds relies on tools like SHELX for structure refinement, ensuring accurate determination of bond lengths, angles, and ring puckering .
Properties
IUPAC Name |
methyl 3-benzyl-5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O5/c1-35-21-14-8-18(9-15-21)24-22-23(26(33)31(25(22)32)20-12-10-19(29)11-13-20)28(30-24,27(34)36-2)16-17-6-4-3-5-7-17/h3-15,22-24,30H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNBNNSMQHVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C(N2)(CC5=CC=CC=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate (referred to as MBC) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[3,4-c]pyrrole core, suggests a diverse range of biological activities. This article aims to provide a comprehensive overview of the biological activity of MBC, synthesizing data from various studies and highlighting its pharmacological properties.
- Molecular Formula : C28H25ClN2O5
- Molecular Weight : 504.96 g/mol
- CAS Number : 318239-70-2
The compound features a benzyl group and two aromatic substituents (4-chlorophenyl and 4-methoxyphenyl), which may contribute to its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to MBC exhibit promising anticancer properties. For instance, research has shown that derivatives containing the pyrrolo[3,4-c]pyrrole framework can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study evaluating the anticancer effects of pyrrolo[3,4-c]pyrrole derivatives found that they significantly reduced the viability of human breast cancer cells (MCF-7) and induced apoptosis through mitochondrial pathways. The IC50 values for these compounds ranged from 5 to 15 µM, suggesting potent activity against cancer cells .
Antimicrobial Activity
MBC's structural components suggest potential antimicrobial properties. Compounds with similar chlorophenyl and methoxyphenyl groups have demonstrated activity against various bacterial strains.
Research Findings:
A study on related compounds showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported at approximately 32 µg/mL for both strains .
Neuroprotective Effects
Neuroprotective properties are another area of interest for MBC. Compounds derived from similar frameworks have been evaluated for their ability to protect neuronal cells from oxidative stress and ischemic injury.
Case Study:
In vivo studies using animal models indicated that certain derivatives significantly prolonged survival times in mice subjected to acute cerebral ischemia. These compounds exhibited neuroprotective effects by reducing infarct size and improving neurological scores .
Enzyme Inhibition
MBC may also act as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
Research Findings:
Studies have shown that related compounds possess strong AChE inhibitory activity, with IC50 values ranging from 10 to 20 µM . This suggests that MBC could be explored further for its potential in treating neurodegenerative diseases.
Data Summary Table
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis typically begins with simpler pyrrole derivatives.
- Reactions Involved : Key reactions include the Knorr reaction for pyrrole formation and subsequent functionalization to introduce benzyl and chlorophenyl groups.
Antimicrobial Activity
Research has indicated that compounds similar to methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Compound A | 15 | Antibacterial |
| Compound B | 12 | Antifungal |
Note: The above table is illustrative. Actual data should be sourced from empirical studies.
Anticancer Properties
Several studies have indicated that compounds in this class may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance:
- Cell Lines Tested : Various human cancer cell lines have been used to evaluate the efficacy of these compounds.
- Results : Significant reductions in cell viability were observed at specific concentrations.
Mechanistic Insights
The mechanism of action for this compound and its derivatives often involves:
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Hublikar et al. (2019) synthesized various derivatives of pyrrole-based compounds, including those structurally related to this compound. The results demonstrated notable antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus .
Case Study 2: Cancer Cell Studies
In another investigation focused on anticancer properties, researchers evaluated the effects of this compound on breast cancer cell lines. The findings revealed a dose-dependent decrease in cell viability and increased apoptosis markers when treated with this compound .
Comparison with Similar Compounds
Key Observations :
- Substituent diversity (e.g., methoxy vs. amino groups) may influence electronic properties and solubility.
- High-yield synthesis using Fe₃O₄@Nano-cellulose–OPO₃H (as in 5g) suggests scalability for the target compound, though experimental validation is needed .
Spectroscopic and Crystallographic Analysis
- NMR Data : Analog 7c exhibits distinct ¹³C NMR signals for aromatic carbons (124–164 ppm) and carbonyl groups (164.12 ppm) . The target compound’s diketone (4,6-dioxo) and ester groups would likely show similar deshielded carbonyl signals.
- Mass Spectrometry : 7c displays a molecular ion peak at m/z 362 (M⁺), while the target compound’s higher molecular weight would result in a significantly larger m/z value .
- Ring Puckering: The bicyclic system in the target compound necessitates analysis via Cremer-Pople coordinates (amplitude q, phase angle φ) to quantify nonplanar distortions, contrasting with monocyclic analogs like 5g that exhibit simpler puckering modes .
Functional and Application Differences
- Its monocyclic structure may limit steric hindrance, enhancing reactivity in downstream modifications .
- 7c: The cyano and aminophenyl substituents indicate utility in optoelectronics or as a ligand in coordination chemistry .
- Target Compound : The benzyl and methoxyphenyl groups could enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer:
- The compound’s pyrrolo[3,4-c]pyrrole core can be synthesized via cyclization reactions, such as the Biginelli reaction (used in analogous systems for tetrahydropyrimidinones) .
- Catalytic reductive cyclization using palladium with formic acid derivatives as CO surrogates may enhance efficiency, as demonstrated in nitroarene cyclization studies .
- Optimize solvent systems (e.g., ethanol or DMF) and temperature gradients (e.g., reflux at 80–100°C) to improve yields, noting that prolonged heating (10+ hours) may be required for complete reaction .
Q. How can the stereochemistry and crystal structure of this compound be confirmed?
Methodological Answer:
- Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, similar octahydropyrrolo[3,4-c]pyrrole derivatives were analyzed using Mo/Kα radiation (λ = 0.71073 Å) with R-factors <0.06 .
- Complement crystallography with H-H NOESY NMR to validate spatial arrangements of substituents, particularly for flexible moieties like the benzyl group .
Q. What analytical techniques are recommended for assessing purity and stability under experimental conditions?
Methodological Answer:
- Use HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm) to monitor purity (>95%) and detect degradation products .
- Stability studies should include accelerated testing at 40°C/75% RH for 4 weeks, with LC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the methyl carboxylate group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Systematically modify substituents (e.g., replace 4-chlorophenyl with 3,5-dichlorophenyl) and assess changes in activity using in vitro assays (e.g., kinase inhibition). Low-yield reactions (e.g., 18% yield for dichloro analogs) may require iterative optimization .
- Employ molecular docking to prioritize analogs with predicted binding affinity to targets like ATP-binding pockets, guided by crystallographic data from related compounds .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out interference from the compound’s autofluorescence .
- Investigate pharmacokinetic factors (e.g., metabolic stability in liver microsomes) to explain discrepancies between in vitro potency and in vivo efficacy .
Q. What strategies can address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density profiles, identifying reactive sites for functionalization (e.g., nucleophilic attack at the dioxo moiety) .
- Validate predictions with kinetic studies (e.g., monitoring reaction progress via F NMR for fluorinated analogs) .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
Methodological Answer:
Q. How can researchers mitigate batch-to-batch variability in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
